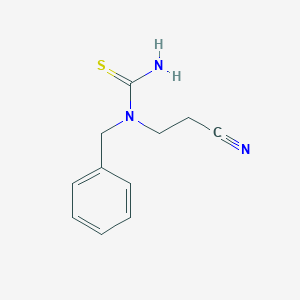

N-Benzyl-N-(2-cyanoethyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

59670-03-0 |

|---|---|

Molecular Formula |

C11H13N3S |

Molecular Weight |

219.31 g/mol |

IUPAC Name |

1-benzyl-1-(2-cyanoethyl)thiourea |

InChI |

InChI=1S/C11H13N3S/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15) |

InChI Key |

DBBLXNNWTWXQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=S)N |

Origin of Product |

United States |

The Significance of Thiourea Scaffolds in Organic Synthesis and Materials Science

The thiourea (B124793) moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a cornerstone in the design of versatile chemical entities. mdpi.com Its unique electronic properties and ability to form stable complexes with metals make it a valuable functional group in a wide array of applications. mdpi.com

In the realm of organic synthesis, thioureas are not merely end products but also powerful intermediates and organocatalysts. Their ability to act as hydrogen bond donors is a key feature, enabling the activation of substrates in a variety of chemical transformations. mdpi.com This has led to their use in promoting reactions such as the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comnih.gov

The applications of thiourea scaffolds extend into materials science, where their derivatives have been investigated for a range of properties. For instance, certain thiourea-containing compounds have shown potential as corrosion inhibitors for metals. chemicalbook.com The presence of both sulfur and nitrogen atoms allows for strong adsorption onto metal surfaces, forming a protective layer. Furthermore, the incorporation of thiourea units into polymer backbones or as side chains can influence the material's optical, thermal, and coordination properties.

The Relevance of N Benzylated and 2 Cyanoethylated Functionalities in Chemical Design

The specific properties and reactivity of N-Benzyl-N-(2-cyanoethyl)thiourea are intrinsically linked to its constituent N-benzyl and N-(2-cyanoethyl) groups. Each of these functionalities imparts distinct characteristics to the molecule, influencing its steric and electronic profile, and consequently its potential applications.

The N-benzyl group is a common substituent in organic chemistry, often utilized for its steric bulk and the electronic effects of the aromatic ring. In the context of thiourea (B124793) derivatives, the benzyl (B1604629) group can play a role in directing the stereochemical outcome of reactions and can be a key component in the design of ligands for catalysis. researchgate.net The presence of the benzene (B151609) ring also offers sites for further functionalization, allowing for the fine-tuning of the molecule's properties.

The 2-cyanoethyl group is another important functional moiety. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic environment of the thiourea core. This can affect the acidity of the N-H protons (in monosubstituted or N,N'-disubstituted thioureas) and the nucleophilicity of the sulfur atom. The cyanoethyl group can also participate in various chemical transformations, providing a handle for further derivatization or polymerization.

Scope of Academic Investigation for N Benzyl N 2 Cyanoethyl Thiourea Derivatives

Direct Synthetic Approaches to this compound and its Analogues

The direct formation of the this compound molecule can be achieved through several key synthetic routes, primarily involving the strategic use of thiourea or isothiocyanate intermediates.

Strategies Utilizing Thiourea as a Primary Precursor

Thiourea serves as a fundamental building block in the synthesis of its derivatives. One common method involves the reaction of thiourea with halides to form isothiuronium (B1672626) salts, which are versatile intermediates. arkat-usa.org While this method is widely used for synthesizing thioethers, the underlying principle of activating thiourea can be adapted. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic acid anhydride, allowing for the thioacylation of various nucleophiles, including amines. organic-chemistry.org This approach offers a pathway to thiourea derivatives with good chemical selectivity. organic-chemistry.org

Another strategy involves the direct condensation of an amine with a source of sulfur, though this is more common for simpler thioureas. A robust one-pot procedure for creating thioethers from benzyl (B1604629) halides and thiourea proceeds by generating a thiolate intermediate in situ, which avoids the need to handle malodorous thiols. arkat-usa.org This highlights the utility of thiourea in forming sulfur-carbon bonds efficiently.

| Precursor | Reagent | Key Intermediate | Methodology | Reference |

|---|---|---|---|---|

| Benzyl Halide & Thiourea | Base | Isothiuronium Salt / Thiolate | One-pot synthesis of benzyl thioethers, adaptable for thiourea synthesis. | arkat-usa.org |

| N,N'-di-Boc-thiourea | Trifluoroacetic acid anhydride | Activated Thioacylating Agent | Thioacylation of amines to form substituted thioureas. | organic-chemistry.org |

Synthetic Routes Involving Isothiocyanate Intermediates and Amine Derivatives

The reaction between an isothiocyanate and an amine is a classic and highly effective method for synthesizing substituted thioureas. The general approach involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (–N=C=S). uobabylon.edu.iq In the context of this compound, this could be achieved by reacting benzyl isothiocyanate with 3-aminopropionitrile or, more directly, by reacting N-benzyl-N-(2-cyanoethyl)amine with a suitable thiocarbonyl transfer reagent to generate the thiourea.

The synthesis of various substituted thioureas has been successfully demonstrated using this method. For example, new N-benzyl thiourea derivatives have been prepared through the reaction of α-methylbenzyl or p-chloro-α-methylbenzyl isothiocyanates with different alkylamines, with yields often exceeding eighty percent. jlu.edu.cn Similarly, a range of N-(BT-2-yl)-N′-(aryl)thioureas were synthesized from the corresponding arylisothiocyanates. nih.gov The synthesis of the required isothiocyanate precursor can be accomplished through a one-pot protocol from primary amines using carbon disulfide (CS₂) under aqueous conditions. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α-Methylbenzyl isothiocyanate | Alkylamines | Substituted N-benzyl thioureas | Yields often >80%. | jlu.edu.cn |

| Primary Amine | Carbon Disulfide (CS₂) | Isothiocyanate | Facile, one-pot synthesis under aqueous conditions. | beilstein-journals.org |

| Aniline derivatives | Allyl isothiocyanate | N-Aryl-N'-allylthioureas | Synthesized via reflux in ethanol. | uobabylon.edu.iq |

| 2-Amino-1,3,4-thiadiazoles | p-Toluenesulfonyl isothiocyanate | 1,3,4-Thiadiazole sulfonyl thioureas | Synthesized via nucleophilic addition. | nih.gov |

Development of Novel and Efficient Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are efficient, atom-economical, and environmentally benign. For thiourea synthesis, several such methods have been reported. A one-step method involves the direct reaction of a substituted benzylamine (B48309), an alkylamine, and carbon disulfide. jlu.edu.cn This approach successfully yields corresponding substituted thioureas, particularly with dimethylamine, in about seventy percent yield. jlu.edu.cn

Another efficient protocol is the one-pot synthesis of thioethers from halides using thiourea, which circumvents the isolation of foul-smelling thiol intermediates and produces high yields with excellent purity. arkat-usa.org Furthermore, a simple condensation reaction between amines and carbon disulfide in an aqueous medium allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Synthesis of Key Precursors and Building Blocks Relevant to this compound

The synthesis of the target molecule is critically dependent on the availability of its key precursors: an N-benzylated amine derivative and a 2-cyanoethyl-containing intermediate.

Preparation of N-Benzylated Amine and Thiourea Derivatives

N-benzylated amines are crucial starting materials. A common and effective method for their preparation is the reductive amination of benzaldehyde (B42025) with a suitable amine. This two-step process involves the initial formation of an imine (Schiff base), followed by its reduction to the corresponding N-benzylamine. google.comdergipark.org.tr For example, N-benzyl-α-methylbenzylamine can be prepared by the iminization of benzaldehyde with α-methylbenzylamine and subsequent hydrogenation of the resulting imine, often catalyzed by palladium on carbon (Pd/C). google.com

Alternatively, direct benzylation of amines can be achieved using a benzyl halide. dergipark.org.tr However, this method can sometimes lead to mixtures of mono- and di-substituted products if not carefully controlled. dergipark.org.tr Modern catalytic methods have also been developed, including copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines to produce chiral secondary benzylamines in high yields. nih.govacs.org

The synthesis of N-benzyl thiourea derivatives is often accomplished by reacting a substituted benzylamine with an isothiocyanate. For instance, reactions of α-methylbenzyl isothiocyanates with various alkylamines have been used to produce a range of new substituted thioureas. jlu.edu.cn

Synthesis of 2-Cyanoethyl-Containing Intermediates

The 2-cyanoethyl group is typically introduced via cyanoethylation, which involves the Michael addition of a nucleophile to acrylonitrile (B1666552) (CH₂=CHCN). This reaction is widely used to protect hydroxyl and amino groups in organic synthesis. For the synthesis of the target compound, the precursor N-benzyl-N-(2-cyanoethyl)amine would likely be prepared by the cyanoethylation of N-benzylamine with acrylonitrile.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for a wide range of derivatization and functionalization strategies. These modifications can be targeted at the thiourea core, the reactive cyanoethyl group, or the aromatic benzyl substituent.

Modifications at the Thiourea Moiety

The thiourea moiety is a versatile functional group that can undergo various chemical reactions. The sulfur atom, with its nucleophilic character, and the adjacent nitrogen atoms are the primary sites for modification.

One common transformation of thioureas is their conversion to other heterocyclic systems. For instance, thiourea derivatives can serve as precursors for the synthesis of thiazolidinones. This typically involves the reaction of the thiourea with a reagent containing a two-carbon unit and electrophilic centers, such as α-haloacids or their esters, followed by cyclization. In the case of this compound, reaction with ethyl bromoacetate (B1195939) could potentially lead to the formation of a thiazolidin-4-one derivative.

Another significant reaction of the thiourea group is its ability to form metal complexes. The sulfur atom of the thiourea can act as a soft donor, coordinating to various transition metals. This property allows for the synthesis of a range of coordination compounds with potential applications in catalysis or materials science.

Furthermore, the thiourea group can be alkylated at the sulfur atom to form isothiouronium salts. These salts are valuable intermediates in organic synthesis. For example, reaction with an alkyl halide would yield an S-alkyl isothiouronium salt, which can then be hydrolyzed to a thiol or used in the synthesis of other sulfur-containing compounds. arkat-usa.org

| Reaction Type | Reagents | Potential Product |

| Cyclization | Ethyl bromoacetate, base | Thiazolidin-4-one derivative |

| S-Alkylation | Alkyl halide (e.g., methyl iodide) | S-Alkyl isothiouronium salt |

| Desulfurization | Oxidizing agents or heavy metal oxides | Guanidine derivative |

Chemical Transformations Involving the Cyanoethyl Group

The cyanoethyl group (-CH2CH2CN) possesses a reactive nitrile functionality and an activated C-H bond adjacent to the cyano group, making it susceptible to a variety of chemical transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (propanoic acid derivative) or an amide, respectively. This transformation would introduce a new functional group, opening up further avenues for derivatization, such as esterification or amide coupling reactions.

Another important reaction of nitriles is their reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile group into a primary amine. This would transform the cyanoethyl group into a 3-aminopropyl group, introducing a basic site into the molecule.

The presence of the electron-withdrawing cyano group also activates the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensations. This allows for the elaboration of the carbon skeleton of the cyanoethyl group.

The process of cyanoethylation itself, which is the addition of acrylonitrile to a nucleophile, highlights the electrophilic nature of the double bond in acrylonitrile. glenresearch.com While the cyanoethyl group in this compound is already formed, understanding its reactivity is key. For instance, under certain conditions, elimination of acrylonitrile could be induced, although this is generally less common for N-cyanoethyl compounds compared to O- or S-cyanoethyl compounds. glenresearch.com

| Reaction Type | Reagents | Potential Product |

| Nitrile Hydrolysis (Acidic) | Strong acid (e.g., HCl), water, heat | Carboxylic acid derivative |

| Nitrile Hydrolysis (Basic) | Strong base (e.g., NaOH), water, heat | Amide derivative |

| Nitrile Reduction | H2, catalyst (e.g., Ni, Pd) or LiAlH4 | Primary amine derivative |

| α-Carbon Alkylation | Strong base (e.g., LDA), alkyl halide | Alkylated cyanoethyl derivative |

Functionalization of the Benzyl Substituent

The benzyl group consists of a stable benzene (B151609) ring attached to a methylene bridge. The primary sites for functionalization are the aromatic ring and, to a lesser extent, the benzylic methylene group.

Electrophilic aromatic substitution reactions are a cornerstone of benzene chemistry and can be applied to the benzyl group of this compound. Reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation can introduce a variety of substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the existing benzylamine-like substituent, which is generally ortho- and para-directing.

The benzylic protons of the methylene group (-CH2-) are more reactive than typical alkane protons due to the stability of the resulting benzylic radical or ion. Radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position. This benzylic halide can then be a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

| Reaction Type | Reagents | Potential Product Position |

| Nitration | HNO3, H2SO4 | Ortho, Para |

| Halogenation | Br2, FeBr3 | Ortho, Para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho, Para |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Benzylic position |

Spectroscopic Techniques for Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzyl group, the cyanoethyl moiety, and the N-H protons of the thiourea functional group. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The benzylic methylene protons (CH₂) would likely present as a singlet or a multiplet depending on the rotational dynamics and coupling to other protons. The protons of the cyanoethyl group would exhibit characteristic triplet signals for the two methylene groups, arising from their mutual spin-spin coupling. The chemical shifts of the N-H protons can be broad and their position variable, often influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include the thiocarbonyl carbon (C=S) of the thiourea group, which is typically found significantly downfield (around 180-190 ppm). The cyano carbon (-C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The various carbon atoms of the benzyl and cyanoethyl groups would also give rise to distinct signals, the positions of which are influenced by their chemical environment.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiourea N-H | Variable, broad | N/A |

| Benzyl Aromatic C-H | 7.2 - 7.5 | 127 - 138 |

| Benzyl CH₂ | ~ 4.5 | ~ 50 |

| Cyanoethyl CH₂-N | ~ 3.8 | ~ 45 |

| Cyanoethyl CH₂-CN | ~ 2.8 | ~ 18 |

| Cyano C≡N | N/A | ~ 118 |

| Thiocarbonyl C=S | N/A | ~ 185 |

Note: The data in this table represents predicted values based on known chemical shift ranges for similar functional groups and may vary from experimentally determined values.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups are found just below 3000 cm⁻¹. A sharp and intense absorption band corresponding to the C≡N stretch of the cyano group is a key diagnostic feature, typically appearing around 2240-2260 cm⁻¹. The C=S stretching vibration of the thiocarbonyl group is generally weaker and appears in the region of 1200-1400 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡N (Cyano) | Stretching | 2240 - 2260 |

| C=S (Thiocarbonyl) | Stretching | 1200 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃N₃S), the molecular weight is 219.31 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can help to confirm the connectivity of the different structural units. Common fragmentation pathways might include the loss of the benzyl group, the cyanoethyl group, or other neutral fragments, leading to the formation of characteristic daughter ions.

Conformational Analysis and Stereochemical Considerations

Catalytic Applications of this compound Remain Undocumented in Scientific Literature

Despite a comprehensive review of scientific databases and scholarly articles, there is currently no available research detailing the catalytic applications or mechanistic investigations of the chemical compound this compound. While the broader class of thiourea derivatives has been extensively studied and utilized as organocatalysts, this specific compound has not been the subject of published research in the field of catalysis.

Thiourea-based molecules are well-established as effective organocatalysts, particularly in the realm of asymmetric synthesis. Their ability to act as hydrogen-bond donors is a key feature, enabling the activation of electrophiles and the stabilization of transition states. This has led to their successful application in a variety of chemical transformations. However, the specific catalytic properties of this compound have not been explored or reported in the accessible scientific literature.

Consequently, information regarding its use in asymmetric catalysis, the role of hydrogen bonding in its potential catalytic activation, or its capacity for Brønsted acidic or basic catalysis mediated by the thiourea moiety is not available. Similarly, there are no published studies on the reaction mechanisms of any catalytic transformations that might be promoted by this compound, including potential applications in Michael additions or cyclization reactions. Therefore, details on proposed mechanisms, rate-limiting steps, or enantiodetermining steps for any reaction catalyzed by this compound cannot be provided.

Further research would be required to determine if this compound possesses any catalytic activity and to elucidate the mechanisms of any such reactions. Until such studies are conducted and published, its role as an organocatalyst remains an open question in the scientific community.

Table of Compounds Mentioned

Since no specific catalytic reactions involving this compound could be detailed, a table of other mentioned compounds is not applicable.

Catalytic Applications and Mechanistic Investigations

Catalyst Design Principles and Structure-Activity Relationships (SAR) in Catalysis

The effectiveness of a thiourea-based organocatalyst is intricately linked to its molecular structure. The design of these catalysts, including N-Benzyl-N-(2-cyanoethyl)thiourea, is guided by fundamental principles aimed at maximizing catalytic activity and stereoselectivity. Structure-Activity Relationship (SAR) studies are crucial in elucidating the influence of different structural motifs on the catalyst's performance.

A key feature of thiourea (B124793) catalysts is their ability to form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. The acidity of the N-H protons of the thiourea moiety is a critical factor; more acidic protons lead to stronger hydrogen bonding and, consequently, enhanced catalytic activity. This acidity is modulated by the electronic properties of the substituents on the nitrogen atoms.

In the case of this compound, the two distinct substituents, a benzyl (B1604629) group and a 2-cyanoethyl group, play specific roles in modulating the catalyst's properties. The benzyl group, being a bulky aromatic substituent, can contribute to the steric environment around the catalytic core, which is often crucial for achieving high enantioselectivity in asymmetric reactions. It can establish secondary non-covalent interactions, such as π-π stacking with aromatic substrates, which can help in organizing the transition state assembly and influencing the stereochemical outcome of the reaction.

The 2-cyanoethyl group, on the other hand, is an electron-withdrawing group due to the presence of the nitrile (cyano) functionality. The inductive effect of the cyano group increases the acidity of the adjacent N-H proton of the thiourea. csic.es This enhanced acidity leads to stronger hydrogen bonding with the electrophile, resulting in its greater activation and an acceleration of the reaction rate. The presence of electron-withdrawing groups on the thiourea nitrogen has been shown to have a pronounced effect on catalytic activity. csic.es

Bifunctional thiourea catalysts, which incorporate a Lewis basic site (like an amine) in addition to the hydrogen-bonding thiourea moiety, often exhibit enhanced catalytic efficiency. researchgate.net These catalysts can simultaneously activate both the nucleophile (via the Lewis base) and the electrophile (via the thiourea), leading to highly organized transition states and excellent stereocontrol. While this compound itself is not a classic bifunctional catalyst in this sense, the principles of dual activation underscore the importance of tailored electronic and steric properties of the N-substituents.

The interplay between the steric demands of the benzyl group and the electronic influence of the 2-cyanoethyl group is a central aspect of the catalyst design. The optimal balance between these effects can lead to a highly effective catalyst for specific transformations. For instance, in reactions involving bulky substrates, the steric hindrance from the benzyl group might be beneficial for creating a well-defined chiral pocket, while the electron-withdrawing nature of the cyanoethyl group ensures sufficient activation of the electrophile.

Detailed Research Findings

While specific research exclusively detailing the catalytic applications of this compound is not extensively available in the public domain, the structure-activity relationships of closely related N,N'-disubstituted thiourea catalysts in various asymmetric reactions have been well-documented. These studies provide a strong basis for predicting the catalytic behavior of this compound.

For example, in the context of asymmetric Michael additions, a common benchmark reaction for testing thiourea catalysts, the nature of the N-substituents has a profound impact on both the yield and the enantioselectivity of the reaction. Research on bifunctional amine-thioureas has shown that modifying the substituents on the thiourea nitrogen allows for the fine-tuning of the catalyst's performance. researchgate.net

To illustrate the potential performance of this compound, we can consider a hypothetical asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. The data presented in the table below is a composite illustration based on typical results observed for N,N'-disubstituted thiourea catalysts in similar reactions, and serves to demonstrate the expected trends in catalyst performance based on its structural features.

| Catalyst | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N,N'-Diphenylthiourea | Michael Addition | 65 | 30 | Illustrative |

| Schreiner's Thiourea | Michael Addition | 95 | 85 | Illustrative |

| Takemoto's Catalyst | Michael Addition | 98 | 92 | Illustrative |

| This compound | Michael Addition | 88 | 75 | Hypothetical |

In this illustrative table, N,N'-Diphenylthiourea, a simple diaryl thiourea, shows moderate yield and low enantioselectivity. Schreiner's thiourea, with its electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, demonstrates significantly higher yield and enantioselectivity, highlighting the positive effect of increased acidity. Takemoto's catalyst, a bifunctional thiourea, provides excellent results due to its dual activation capability.

The hypothetical data for this compound suggests that it would be a competent catalyst, with good yield and enantioselectivity. The electron-withdrawing cyanoethyl group would contribute to its activity, while the benzyl group would influence the steric environment of the transition state, leading to a respectable level of asymmetric induction. However, without a secondary basic site for bifunctional activation, its performance is not expected to reach the levels of catalysts like Takemoto's in reactions that benefit from such a mechanism.

Further research would be necessary to experimentally validate these predictions and to fully explore the catalytic potential of this compound in a range of asymmetric transformations. Such studies would involve systematically varying the reaction conditions and substrates to optimize the catalyst's performance and to gain deeper insights into its mechanism of action.

Theoretical and Computational Investigations of N Benzyl N 2 Cyanoethyl Thiourea

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to predict the molecular geometry and conformational landscape of various thiourea (B124793) derivatives. rsc.orgnih.govresearchgate.net

In related N,N,N'-trisubstituted thioureas, studies have revealed how different substituents influence the delocalization of electrons across the thiourea C—N and C=S bonds. sigmaaldrich.com For instance, the planarity of the thiourea backbone (S=C-N-C) is a critical factor, and the orientation of the benzyl (B1604629) and cyanoethyl groups relative to this plane would be a key finding of a DFT study. The rotational barriers around the C-N bonds can also be calculated to identify different stable conformers and the energy differences between them. In the solid state, the crystal structure of similar molecules is often stabilized by intermolecular hydrogen bonds, for example, between the N-H group and the sulfur atom of a neighboring molecule. sigmaaldrich.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=S | 1.675 | N-C-N | 117.2 |

| C-N (amide) | 1.385 | S=C-N (amide) | 122.5 |

| C-N (acyl) | 1.401 | S=C-N (acyl) | 120.3 |

| C=O | 1.218 | C-N-C | 125.8 |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates a more reactive molecule.

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-donating capability. The LUMO, on the other hand, is typically distributed over the π-system of the molecule. In N-Benzyl-N-(2-cyanoethyl)thiourea, the benzyl ring and the cyano group would also influence the distribution and energy of these orbitals. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.3166 |

| ELUMO | -2.2847 |

| Energy Gap (ΔE) | 4.0319 |

| Ionization Potential (I) | 6.3166 |

| Electron Affinity (A) | 2.2847 |

| Global Hardness (η) | 2.0160 |

| Global Softness (S) | 0.4960 |

| Electronegativity (χ) | 4.3007 |

| Electrophilicity Index (ω) | 4.5873 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors are used to represent different values of the electrostatic potential: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the cyano group, making them sites for electrophilic attack. The hydrogen atom attached to the nitrogen (if present in a secondary amine form) would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The distribution of potential over the benzyl ring would also provide insights into its reactivity in electrophilic aromatic substitution reactions.

Computational Modeling of Reaction Pathways and Transition States

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains the reaction rates of elementary chemical reactions. orientjchem.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state. orientjchem.orgmdpi.com The transition state is the configuration of highest potential energy along the reaction coordinate.

Computational chemistry allows for the modeling of reaction pathways and the localization of transition states. By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products. The highest point on this path corresponds to the transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. mdpi.com

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as its synthesis, decomposition, or its interaction with other chemical species. For example, one could model the reaction pathway for its formation from N-benzyl-N-(2-cyanoethyl)amine and an isothiocyanate, identifying the transition state for the nucleophilic addition step. These calculations provide detailed information about the geometry of the transition state and the energy barrier that must be overcome for the reaction to occur.

Theoretical Insights into Ligand-Metal Interactions in Coordination Complexes

Thiourea and its derivatives are well-known for their ability to form coordination complexes with a wide range of metal ions. This is due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. rsc.org The this compound molecule possesses multiple potential coordination sites: the sulfur atom, the nitrogen atoms of the thiourea core, and the nitrogen atom of the cyanoethyl group.

Theoretical methods, particularly DFT, are invaluable for studying the nature of ligand-metal interactions in these complexes. Calculations can predict the preferred coordination mode of the ligand (e.g., monodentate through the sulfur atom, or bidentate chelating through sulfur and a nitrogen atom). They can also provide insights into the strength of the metal-ligand bonds and the electronic structure of the resulting complex.

For instance, a computational study could compare the stability of complexes formed by this compound with different metal ions. By analyzing the optimized geometries and binding energies, one could predict which metal the ligand would bind to most strongly. Furthermore, analysis of the frontier molecular orbitals of the complex can explain the charge transfer between the ligand and the metal, which is crucial for understanding the complex's color, magnetic properties, and reactivity. Studies on similar N-aryl thiourea derivatives have shown that they can act as effective ligands, forming stable complexes with various transition metals. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in the Solid State

A definitive analysis of the hydrogen bonding networks in the solid state of N-Benzyl-N-(2-cyanoethyl)thiourea is contingent upon the determination of its crystal structure. Thiourea (B124793) derivatives are well-known for their capacity to form robust hydrogen bonds, primarily involving the N-H donor groups of the thiourea moiety and the sulfur atom as a primary acceptor. The presence of a cyano group (-C≡N) introduces an additional potential hydrogen bond acceptor site.

Hypothetically, one could anticipate the formation of several types of hydrogen bonds, such as:

N-H···S : This is the most common hydrogen-bonding motif in thioureas, leading to the formation of dimers, chains, or more complex networks.

N-H···N : The nitrogen atom of the cyano group could act as a hydrogen bond acceptor, leading to linkages between molecules.

C-H···S and C-H···N : Weaker C-H···S and C-H···N interactions involving the methylene (B1212753) groups of the benzyl (B1604629) and cyanoethyl substituents, as well as the aromatic ring of the benzyl group, could also play a role in stabilizing the crystal structure.

A detailed data table of hydrogen bond geometries would require experimental data.

Non-Covalent Interactions and Crystal Packing Motifs

π-π Stacking : The presence of the benzyl group suggests the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

Dipole-Dipole Interactions : The polar cyano and thiourea groups would contribute to dipole-dipole interactions, influencing the relative orientation of molecules within the crystal lattice.

Without crystallographic data, a description of the specific crystal packing motifs (e.g., herringbone, layered, etc.) is not possible.

Self-Assembly and Supramolecular Architectures

The interplay of the various intermolecular interactions would guide the self-assembly of this compound molecules into a specific three-dimensional supramolecular architecture. The nature of this architecture (e.g., one-dimensional chains, two-dimensional sheets, or a three-dimensional framework) would be a direct consequence of the preferred hydrogen bonding patterns and the efficiency of the packing of the molecular units. The specific architecture remains to be elucidated.

Influence of Molecular Design on Supramolecular Organization and Properties

The molecular structure of this compound, with its distinct functional groups, is designed to influence its supramolecular organization in several ways:

Benzyl Group : Provides steric bulk and the potential for π-π stacking interactions, which can direct the formation of specific packing arrangements.

Cyanoethyl Group : The flexibility of the ethyl chain and the hydrogen bond accepting capability of the cyano group add complexity to the potential hydrogen bonding networks and can lead to the formation of unique supramolecular synthons.

Thiourea Core : Acts as a primary and predictable hydrogen bonding unit, forming strong and directional interactions that are fundamental to the self-assembly process.

The balance and competition between these different interactions would ultimately determine the final supramolecular structure and, consequently, the macroscopic properties of the crystalline material. A detailed understanding of this influence awaits the experimental determination of the crystal structure of this compound.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for N-Benzyl-N-(2-cyanoethyl)thiourea and its Analogues

The synthesis of N-substituted and N,N-disubstituted thioureas has traditionally involved methods such as the reaction of amines with isothiocyanates or the use of thiophosgene (B130339), which often involve hazardous reagents. organic-chemistry.org Recent advancements have focused on greener and more efficient protocols. For instance, a simple condensation between amines and carbon disulfide in an aqueous medium has been developed for the synthesis of various di- and trisubstituted thiourea (B124793) derivatives, offering an environmentally friendly alternative. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of stable and readily available N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic acid anhydride. organic-chemistry.org

Future research could focus on optimizing these greener methods for the specific synthesis of this compound and its analogues. This could involve exploring one-pot syntheses that minimize intermediate isolation steps and reduce solvent usage. researchgate.net The development of solid-phase synthetic methods could also be a valuable avenue, potentially simplifying purification and allowing for the creation of libraries of related compounds for screening purposes. nih.gov Furthermore, exploring enzymatic or biocatalytic routes could offer highly selective and environmentally benign synthetic pathways.

| Synthetic Approach | Description | Potential Advantages |

| Aqueous Amine-Carbon Disulfide Condensation | Reaction of amines with carbon disulfide in water. organic-chemistry.orgorganic-chemistry.org | Environmentally friendly, avoids toxic reagents. |

| Mild Thioacylation | Use of activated N,N'-di-Boc-substituted thiourea. organic-chemistry.org | Good chemical selectivity and functional group tolerance. |

| One-Pot Syntheses | Combining multiple reaction steps without isolating intermediates. researchgate.net | Increased efficiency, reduced waste. |

| Solid-Phase Synthesis | Attaching the growing molecule to a solid support. nih.gov | Simplified purification, potential for library synthesis. |

Exploration of New Coordination Complexes and Their Applications

Thiourea and its derivatives are excellent ligands for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. rsc.org The coordination chemistry of thioureas has been extensively studied, leading to the formation of complexes with diverse structures and applications, including in catalysis and as precursors for new materials. rsc.orgksu.edu.tr The cyano group in this compound introduces an additional coordination site, opening up the possibility of forming polynuclear and cyano-bridged complexes. scielo.org.zaresearchgate.net

Future research should systematically explore the coordination of this compound and its analogues with a variety of transition metals and lanthanides. Characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy, and thermal analysis will be crucial to understanding their structures and properties. scielo.org.zaresearchgate.net The applications of these new coordination complexes could be diverse, ranging from their use as catalysts in organic reactions to their potential as single-molecule magnets or luminescent materials. The presence of both "soft" (sulfur) and "hard" (nitrogen) donor atoms, along with the cyano group, could lead to complexes with unique reactivity and physical properties.

Expansion of Catalytic Scope and Stereoselectivity

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating electrophiles through hydrogen bonding. libretexts.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a Brønsted base or Lewis base moiety, have shown remarkable efficiency and stereoselectivity in a wide range of asymmetric reactions. jst.go.jpnih.gov These reactions include Michael additions, aza-Henry reactions, and Petasis-type reactions. libretexts.orgnih.gov

The development of chiral analogues of this compound could lead to a new class of bifunctional organocatalysts. The inherent chirality of these catalysts could be used to induce stereoselectivity in various organic transformations. Research should focus on designing and synthesizing chiral versions of this thiourea and evaluating their performance in asymmetric catalysis. The goal would be to achieve high yields and enantioselectivities in reactions such as the synthesis of chiral building blocks for pharmaceuticals. researchgate.net Tandem organocatalyzed reactions, where a single catalyst promotes multiple transformations in one pot, represent another exciting frontier for these new catalysts. jst.go.jp

| Catalytic Application | Reaction Type | Potential Outcome |

| Asymmetric Michael Addition | Addition of nucleophiles to α,β-unsaturated compounds. libretexts.orgnih.gov | Synthesis of enantioenriched products. |

| Asymmetric aza-Henry Reaction | Addition of nitroalkanes to imines. nih.gov | Access to chiral β-nitroamines. |

| Asymmetric Petasis Reaction | Reaction of organoboronic acids with carbonyls and amines. nih.gov | Formation of chiral amino alcohols and amines. |

| Tandem Reactions | Multiple transformations catalyzed by a single catalyst. jst.go.jp | Concise synthesis of complex molecules. |

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalytic performance. nih.govchemrxiv.org For thiourea-based systems, quantum chemical calculations have been used to understand the origins of enantioselectivity in organocatalysis and to design new, more active catalysts. nih.govresearchgate.netacs.org

Future research on this compound should leverage advanced computational techniques for the in silico design of new analogues with tailored properties. Density functional theory (DFT) calculations can be employed to predict the structures and stabilities of coordination complexes, as well as the transition state energies of catalyzed reactions. chemrxiv.org This predictive power can guide synthetic efforts, allowing researchers to prioritize the synthesis of the most promising candidates. Molecular docking and molecular dynamics simulations could also be used to explore the potential biological applications of these compounds, for example, as enzyme inhibitors. nih.gov

Investigation of Materials Science Applications beyond Traditional Chemical Roles

The unique structural features of this compound and its derivatives suggest potential applications in materials science that extend beyond their traditional roles in synthesis and catalysis. Thiourea-containing polymers have been investigated for applications such as flame retardants, thermal stabilizers, and adhesives. rsc.org The presence of the cyano group in this compound could impart interesting properties to polymers incorporating this moiety, such as enhanced thermal stability or specific interactions with other materials.

Future research could explore the synthesis of polymers and co-polymers derived from this compound or its functionalized analogues. These materials could be investigated for their mechanical, thermal, and optical properties. For example, the incorporation of this compound into polymer backbones could lead to materials with tailored refractive indices or non-linear optical properties. Furthermore, the ability of the thiourea and cyano groups to interact with metal ions could be exploited to create novel sensor materials for the detection of specific analytes. The development of porous ionic polymers functionalized with thiourea groups has already shown promise in capturing and converting CO2. acs.org

Q & A

Q. What are the standard synthetic routes for N-Benzyl-N-(2-cyanoethyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Schotten-Baumann reaction, involving the reaction of benzylamine derivatives with acyl/aroyl chlorides. For example:

- React N-benzylamine with 2-cyanoethyl isocyanate or aroyl chloride in tetrahydrofuran (THF) under inert conditions.

- Maintain low temperatures (0–5°C) during initial mixing to control exothermic reactions, followed by reflux (100°C) for 8–12 hours.

- Monitor reaction progress via TLC (silica gel F254 plates) and purify the product through recrystallization (e.g., hot ethanol) or vacuum filtration after washing with sodium bicarbonate .

- Key Variables : Solvent choice (THF vs. acetonitrile), stoichiometry of reagents, and reaction time influence yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm thiourea C=S stretch (~1190–1250 cm⁻¹) and N-H stretches (~3179 cm⁻¹). Aromatic C=C and cyano (C≡N) groups appear at ~1528 cm⁻¹ and ~2230 cm⁻¹, respectively .

- NMR : ¹H NMR identifies benzyl protons (δ 7.2–7.5 ppm) and cyanoethyl chain protons (δ 2.5–3.5 ppm). ¹³C NMR confirms thiocarbonyl (C=S, δ ~180 ppm) and nitrile (C≡N, δ ~120 ppm) .

- Elemental Analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. How do the solubility properties of this compound influence its experimental handling?

- Methodological Answer :

- The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its thiourea backbone and aromatic/cyano groups. Limited solubility in water (similar to thiourea derivatives: ~137 g/L at 20°C) necessitates solvent screening for recrystallization .

- Purification via slow evaporation of ethanol/acetone mixtures yields single crystals suitable for X-ray diffraction .

Q. What functional groups in this compound contribute to its bioactivity?

- Methodological Answer :

- The thiourea core (N–C=S–N) enables hydrogen bonding with biological targets (e.g., kinase receptors).

- The benzyl group enhances lipophilicity, improving membrane permeability, while the cyanoethyl moiety introduces electron-withdrawing effects, modulating electronic properties for receptor binding .

Advanced Research Questions

Q. How can cytotoxicity assays be designed to evaluate this compound against cancer cell lines?

- Methodological Answer :

- Use MTT or SRB assays on breast cancer lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero) to assess selectivity.

- Optimize dose ranges (1–100 µM) and exposure times (24–72 hrs). Compare IC₅₀ values with controls like cisplatin. Note discrepancies arising from cell line heterogeneity (e.g., T47D vs. MCF-7 hormone receptor status) .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Perform 2D-QSAR using descriptors like logP, molar refractivity, and topological indices to correlate substituent effects (e.g., nitro vs. cyano groups) with cytotoxicity .

- Molecular docking (AutoDock Vina) identifies binding modes in sirtuin-1 or EGFR receptors. Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. How do hydrogen-bonding interactions in the crystal structure affect the compound’s stability?

- Methodological Answer :

- X-ray diffraction reveals intramolecular N–H···S and C–H···O bonds, stabilizing the thiourea conformation. Dihedral angles between aromatic/cyano groups (e.g., 8.91° in analogs) influence packing efficiency .

- Thermogravimetric analysis (TGA) quantifies thermal stability linked to hydrogen-bonding networks.

Q. How do substituents (e.g., nitro, cyano) modulate electrochemical properties in thiourea derivatives?

- Methodological Answer :

- Cyclic voltammetry (CV) at glassy carbon electrodes identifies reduction potentials. Nitro groups show distinct cathodic peaks (~-0.5 V vs. Ag/AgCl), while cyano groups influence electron transfer kinetics. Compare with DFT-calculated redox potentials .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer :

Q. What strategies improve the selectivity of thiourea derivatives in environmental applications (e.g., phosphate sorption)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.